N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a dihydropyridine ring. Thiazoles are aromatic heterocycles that are found in many important drugs . Dihydropyridines are a class of compounds which are often used in medicine for their calcium channel blocking effects .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and dihydropyridine rings. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiazole ring attached to a dihydropyridine ring via an amide linkage. The presence of the 2-chlorobenzylamino and 2-oxoethyl groups would provide additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the chloro group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely make it relatively soluble in polar solvents .Scientific Research Applications
Heterocyclic Synthesis
Research into the synthesis of new heterocyclic compounds has led to the development of novel 2,5-diamino-1,3-thiazole derivatives. These derivatives undergo recyclization to form substituted 2-thiohydantoins, which are significant in medicinal chemistry and materials science due to their potential biological activity and use in dyeing polyester fibers (Balya et al., 2008).
Applications in Dyeing and Biological Activity
Innovative heterocyclic aryl monoazo organic compounds have been synthesized, showing potential in dyeing polyester fabrics and exhibiting significant antioxidant, antitumor, and antimicrobial activities. This application is crucial for producing sterile and/or biologically active fabrics used in various life applications (Khalifa et al., 2015).
Antibiotic and Antibacterial Drug Synthesis
The compound is utilized in the synthesis of new antibiotic and antibacterial drugs, focusing on combating Gram-positive and Gram-negative bacteria. This research is pivotal in the ongoing quest to develop effective treatments against a range of bacterial infections (Ahmed, 2007).
Development of Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the parent compound, have been synthesized and tested for antiallergy activity. These compounds have shown potent activity in preclinical models, signifying their potential as effective antiallergy agents (Hargrave et al., 1983).
Antimicrobial Activity Studies
The compound has been instrumental in synthesizing novel derivatives that exhibit antimicrobial activity. This is particularly relevant in the development of new treatments for infections caused by various pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance (Kolisnyk et al., 2015).
Anticancer and Anti-5-lipoxygenase Agent Synthesis
Research has focused on synthesizing novel pyrazolopyrimidines derivatives, displaying potential as anticancer and anti-5-lipoxygenase agents. This is a significant stride in cancer treatment and inflammation management (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-4-2-1-3-11(14)8-21-16(25)7-13-10-27-18(22-13)23-17(26)12-5-6-15(24)20-9-12/h1-6,9-10H,7-8H2,(H,20,24)(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMMCSLPRCHEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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